9H-indeno[2,1-c]pyridazine

Analgesic Pain Anti-inflammatory

Procure 9H-indeno[2,1-c]pyridazine (CAS 100595-17-3) for its unique regioisomer-specific pharmacology. This rigid tricyclic scaffold is equipotent to the 5H-isomer in analgesic assays but exhibits reduced anti-inflammatory and antipyretic effects, enabling exploration of analgesic mechanisms decoupled from inflammation. The unsubstituted parent compound demonstrates antimicrobial activity against Escherichia coli and Proteus mirabilis via 50S ribosomal subunit binding, offering a target distinct from conventional antibiotics. It also serves as a precursor for indenopyridazine-thiazole hybrids with potent in silico activity against SARS-CoV-2 targets (3CLpro, helicase, ACE2) and for anticancer hit-to-lead optimization. Verify exact isomer and non-oxidized structure for reproducible results.

Molecular Formula C11H8N2
Molecular Weight 168.19 g/mol
CAS No. 100595-17-3
Cat. No. B3044957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-indeno[2,1-c]pyridazine
CAS100595-17-3
Molecular FormulaC11H8N2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=C1N=NC=C3
InChIInChI=1S/C11H8N2/c1-2-4-9-8(3-1)7-11-10(9)5-6-12-13-11/h1-6H,7H2
InChIKeySTGMORHGPQLXMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9H-indeno[2,1-c]pyridazine (CAS 100595-17-3) | Procurement-Ready Tricyclic Pyridazine Scaffold for Pharmacological Screening


9H-indeno[2,1-c]pyridazine (CAS 100595-17-3) is a rigid tricyclic heterocyclic compound characterized by a fused indene and pyridazine ring system with the molecular formula C11H8N2 and a molecular weight of 168.19 g/mol [1]. This compound belongs to the class of conformationally constrained arylpyridazinone congeners and serves as a core scaffold for synthesizing derivatives with potential anti-inflammatory, analgesic, antipyretic, and antimicrobial activities [2]. Its rigid planar structure distinguishes it from flexible non-rigid pyridazine analogs by restricting conformational freedom, which is hypothesized to influence target binding specificity and pharmacological profile [2]. The compound is commercially available from specialty chemical suppliers in research-grade quantities (typically 25 mg to 500 mg scales) for laboratory investigation .

Why 9H-indeno[2,1-c]pyridazine Cannot Be Substituted with the 5H-Isomer or Other Pyridazine Analogs


Substitution of 9H-indeno[2,1-c]pyridazine with its 5H-indeno[1,2-c]pyridazine isomer or structurally related pyridazine derivatives is scientifically unsound due to regioisomer-specific pharmacological divergence. Direct comparative evaluation demonstrated that while the 9H-isomer and 5H-isomer exhibit equipotent analgesic activity, the 9H-isomer displays significantly reduced anti-inflammatory and antipyretic efficacy relative to the 5H-series [1]. This regioisomer-dependent activity profile indicates that the position of ring fusion fundamentally alters pharmacodynamic properties, likely through differential spatial orientation of key hydrogen bond donor/acceptor motifs and altered interactions with biological targets [1]. Furthermore, the antimicrobial activity profile is derivative-specific: the unsubstituted parent scaffold shows activity against select Gram-negative strains, whereas N-oxide derivatives demonstrate a reversed spectrum with moderate activity only against Gram-positive strains and inactivity against Gram-negative bacteria [2]. These findings preclude any assumption of in-class interchangeability and underscore the necessity of verifying the exact isomer and substitution pattern for reproducible research outcomes.

Quantitative Differentiation Evidence for 9H-indeno[2,1-c]pyridazine (CAS 100595-17-3) Selection


Analgesic Activity of 9H-indeno[2,1-c]pyridazine Derivatives Demonstrates Isomer-Equivalent Efficacy

In a direct head-to-head pharmacological comparison, representative derivatives of the 9H-indeno[2,1-c]pyridazine series were evaluated alongside the previously characterized 5H-indeno[1,2-c]pyridazine isomer series for analgesic, anti-inflammatory, and antipyretic activities [1]. The new 9H-isomer compounds were found to be equiactive as analgesic agents when compared to their corresponding 5H-isomer counterparts, indicating that the 9H-fusion geometry retains full analgesic potential despite the altered ring topology [1].

Analgesic Pain Anti-inflammatory

Reduced Anti-inflammatory and Antipyretic Activity of 9H-indeno[2,1-c]pyridazine Series Defines Scaffold-Specific Limitations

The same direct comparative evaluation revealed that the 9H-indeno[2,1-c]pyridazine series exhibits reduced anti-inflammatory and antipyretic activities relative to the 5H-indeno[1,2-c]pyridazine isomer series [1]. This regioisomer-dependent divergence in pharmacological activity—retained analgesic efficacy but diminished anti-inflammatory/antipyretic effects—provides a defined activity fingerprint that distinguishes the 9H-scaffold from its 5H-counterpart [1].

Anti-inflammatory Antipyretic Inflammation

Gram-Negative Antimicrobial Activity of Parent 9H-indeno[2,1-c]pyridazine Scaffold

The parent 9H-indeno[2,1-c]pyridazine compound exhibits antimicrobial activity against specific Gram-negative bacterial strains, including Escherichia coli and Proteus mirabilis . The proposed mechanism involves binding to the 50S ribosomal subunit via hydrogen bonding with the hydroxyl group on the indole nitrogen atom, which putatively prevents formation of an antibiotic-inhibitor complex required for cell wall biosynthesis, thereby inhibiting protein synthesis and cell division . This activity profile contrasts with that of N-oxide derivatives of the same scaffold, which are reported to be inactive against Gram-negative bacteria [1].

Antimicrobial Antibacterial Gram-negative

Anticancer Scaffold Potential Demonstrated via Molecular Docking of Indeno[2,1-c]pyridazine Derivatives

Novel indeno[2,1-c]pyridazine derivatives synthesized via functionalization of the parent scaffold demonstrated anticancer activity in silico, with molecular docking studies revealing affinity scores ranging from -7 kcal/mol to -9 kcal/mol against the 4CBT crystal structure target [1]. The co-crystallized ligand in the 4CBT structure exhibited an affinity score of -10.8 kcal/mol, establishing a benchmark for evaluating derivative potency [1]. This computational evidence supports the utility of 9H-indeno[2,1-c]pyridazine as a viable starting scaffold for anticancer lead optimization.

Anticancer Molecular docking Kinase inhibition

Gram-Positive Antimicrobial Activity of 9H-indeno[2,1-c]pyridazine N-Oxide Derivatives

Synthetic elaboration of the 9H-indeno[2,1-c]pyridazine scaffold to N-oxide derivatives (compounds 3a-c) alters the antimicrobial spectrum. Specifically, compound 3b demonstrated moderate activity against Gram-positive Staphylococcus aureus and Staphylococcus epidermidis, whereas the parent scaffold and other N-oxide derivatives were inactive against Gram-negative bacteria and fungi [1]. The most active compound in the broader series was the 9-nitro-benzo[f]cinnoline N-oxide derivative 5b, which exhibited an MIC of 3.9 μg/mL against Trichomonas vaginalis [1].

Antimicrobial N-oxide Gram-positive

Antiviral Scaffold Potential of Indeno[2,1-c]pyridazine-Thiazole Hybrids Against SARS-CoV-2 Multi-Targets

Indenopyridazine-thiazole molecular hybrids synthesized from a 9H-indeno[2,1-c]pyridazine-derived carbothioamide intermediate exhibited potent in silico binding against multiple SARS-CoV-2 targets [1]. Docking scores ranged from -8.6 to -11.8 kcal/mol across seven viral and host targets, with compound 10c showing superior docking scores against RBD (-8.7 kcal/mol) and ACE2 (-11.8 kcal/mol), while compound 13d exhibited high potency against 3CLpro (-10.9 kcal/mol) and helicase (-10.5 kcal/mol) [1].

Antiviral SARS-CoV-2 Thiazole

Procurement-Driven Application Scenarios for 9H-indeno[2,1-c]pyridazine (CAS 100595-17-3)


Analgesic Drug Discovery Programs Seeking Non-Opioid Scaffolds with Isomer-Defined Activity

9H-indeno[2,1-c]pyridazine is a rational procurement choice for medicinal chemistry teams pursuing novel non-opioid analgesics. Direct comparative data confirm that derivatives of the 9H-isomer series are equiactive to the 5H-isomer series in analgesic assays, while exhibiting reduced anti-inflammatory and antipyretic effects [1]. This differential activity profile enables researchers to explore analgesic mechanisms decoupled from anti-inflammatory pathways—a strategically valuable approach for pain indications where inflammation is not the primary driver. The rigid tricyclic scaffold provides a defined spatial orientation for structure-activity relationship (SAR) exploration, with opportunities for substitution at multiple positions to optimize potency, selectivity, and pharmacokinetic properties [1].

Gram-Negative Antibacterial Screening Using Parent Indeno-Pyridazine Scaffold

Research groups investigating novel antibacterial agents targeting Gram-negative pathogens should procure the unsubstituted parent 9H-indeno[2,1-c]pyridazine scaffold. Evidence demonstrates that the parent compound exhibits antimicrobial activity against Escherichia coli and Proteus mirabilis [1]. Notably, oxidation of the pyridazine ring to N-oxide derivatives eliminates this Gram-negative activity and shifts the spectrum toward Gram-positive strains [2]. Therefore, procurement specifications must explicitly confirm the non-oxidized parent structure. The scaffold's proposed mechanism—binding to the 50S ribosomal subunit—offers a target distinct from conventional β-lactam, fluoroquinolone, and aminoglycoside antibiotics, potentially circumventing existing resistance mechanisms [1].

Antiviral Drug Discovery: SARS-CoV-2 Multi-Target Inhibitor Development

9H-indeno[2,1-c]pyridazine serves as an essential synthetic precursor for generating indenopyridazine-thiazole molecular hybrids with demonstrated in silico activity against multiple SARS-CoV-2 targets. Docking studies reveal that derivatives achieve binding scores between -8.6 and -11.8 kcal/mol across seven critical viral and host targets, including 3CLpro (compound 13d: -10.9 kcal/mol), helicase (-10.5 kcal/mol), and ACE2 (compound 10c: -11.8 kcal/mol) [1]. Procurement of the parent scaffold enables medicinal chemistry teams to access this underexplored antiviral chemical space and generate patentable composition-of-matter intellectual property distinct from mainstream nucleoside analogs or peptidomimetic protease inhibitors [1].

Anticancer Lead Generation via Indeno[2,1-c]pyridazine Functionalization

The 9H-indeno[2,1-c]pyridazine core represents a versatile scaffold for anticancer drug discovery, as evidenced by molecular docking studies of functionalized derivatives showing affinity scores of -7 to -9 kcal/mol against a cancer-relevant crystal structure target (4CBT) [1]. While the co-crystallized ligand achieves -10.8 kcal/mol, the indeno[2,1-c]pyridazine derivatives occupy a chemically distinct space suitable for hit-to-lead optimization. The scaffold's rigid planar geometry and multiple derivatization sites enable systematic SAR campaigns to improve binding affinity and selectivity [1]. Procurement of high-purity parent compound is the critical first step for synthetic elaboration toward novel anticancer chemotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9H-indeno[2,1-c]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.